1-tosyl-2-(S)-pyrrolidinemethanol
Description
1-Tosyl-2-(S)-pyrrolidinemethanol is a chiral pyrrolidine derivative characterized by a hydroxymethyl group at the 2-position (S-configuration) and a tosyl (p-toluenesulfonyl) group at the 1-position. It is synthesized via nucleophilic substitution, where (S)-pyrrolidinemethanol reacts with tosyl chloride in the presence of triethylamine, yielding a pale yellow solid with a 55% yield after purification . The compound’s melting point is 82°C, and its structure makes it valuable in asymmetric synthesis and chiral separation technologies.
Properties
CAS No. |
55456-48-9 |
|---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
[(2S)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h4-7,11,14H,2-3,8-9H2,1H3/t11-/m0/s1 |
InChI Key |
ROHDMTXJNIUWBL-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below compares 1-tosyl-2-(S)-pyrrolidinemethanol with similar pyrrolidinemethanol derivatives:
Stability and Compatibility
- The tosyl group in this compound enhances resistance to hydrolysis and organic solvents, making it suitable for HPLC columns using aggressive mobile phases (e.g., acetonitrile, methanol) .
- Silica-based CSPs degrade under extreme pH, whereas 3D GNS-supported tosyl-pyrrolidinemethanol columns maintain performance .
- Benzyl and methyl analogs exhibit lower stability in acidic or oxidizing environments .
Research Findings and Industrial Relevance
Cost-Effectiveness of 3D GNS-Based CSPs
Functionalized 3D GNS materials modified with this compound are 30–40% cheaper than commercial silica-based columns due to simplified fabrication .
Catalytic Performance
- Tosyl-pyrrolidinemethanol derivatives show superior enantioselectivity (>99% ee) in pharmaceutical separations compared to benzyl analogs (85–90% ee) .
- Methyl derivatives are preferred in drug synthesis (e.g., pravadoline intermediates) due to their solubility in aqueous media .
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